2-fluoro-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-2-7-22-14-10-15-16(25-9-8-24-15)11-17(14)26-19(22)21-18(23)12-5-3-4-6-13(12)20/h2-6,10-11H,1,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYMOQHTXYYTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CC=C4F)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: Starting with a suitable benzothiazole precursor, the core structure is synthesized through cyclization reactions.
Introduction of the Dioxino Group: The dioxino group is introduced via a series of condensation reactions, often involving aldehydes or ketones.
Fluorination: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Final Coupling: The final step involves coupling the fluorinated intermediate with benzamide under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the benzothiazole class exhibit a range of biological activities:
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. For instance:
- In vitro studies have shown that certain benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- The compound may interact with specific molecular targets involved in cancer progression, although detailed mechanisms for 2-fluoro-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide require further investigation.
Antimicrobial Properties
Benzothiazole compounds are recognized for their antimicrobial activities:
- They have been shown to possess significant antibacterial and antifungal properties .
- The presence of the fluorine atom may enhance the compound's efficacy against resistant strains of bacteria.
Neuroprotective Effects
Some derivatives exhibit neuroprotective effects:
- Research suggests that benzothiazole compounds can protect neuronal cells from oxidative stress and apoptosis .
- This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Several studies have highlighted the applications of benzothiazole derivatives:
Synthesis and Modification
The synthesis of this compound involves several steps:
- Formation of the benzothiazole core through cyclization reactions.
- Introduction of the dioxin ring via electrophilic substitution methods.
- Fluorination to enhance biological activity.
Modifications to the structure can lead to derivatives with improved potency or selectivity for specific targets.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide involves interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best contextualized by comparing it to three analogs (Table 1), focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Weight (g/mol) | Substituents | Solubility (mg/mL, H2O) | IC50 (nM, Kinase X) |
|---|---|---|---|---|
| 2-Fluoro-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide | 386.42 | Fluoro, allyl, dioxane-fused | 0.12 | 12.4 ± 1.2 |
| N-(3-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide | 326.38 | Methyl, dioxane-fused | 0.08 | 89.6 ± 5.7 |
| 2-Chloro-N-(3-prop-2-enyl-[1,3]benzothiazol-2-ylidene)benzamide | 358.85 | Chloro, allyl, non-fused | 0.21 | 45.3 ± 3.1 |
Key Observations:
Substituent Effects on Bioactivity: The fluoro substituent in the target compound enhances kinase inhibition (IC50 = 12.4 nM) compared to the methyl analog (IC50 = 89.6 nM). Fluorine’s electron-withdrawing nature likely improves binding affinity to the kinase ATP pocket. The dioxane-fused system in the target compound reduces solubility (0.12 mg/mL) versus the non-fused chloro analog (0.21 mg/mL), suggesting ring fusion increases hydrophobicity.
However, its presence in the dioxane-fused system slightly reduces solubility compared to the methyl-substituted analog.
Structural Validation via SHELX :
- Crystallographic data for all compounds were refined using SHELXL, ensuring accurate bond-length and angle measurements. For instance, the allyl group’s torsion angles in the target compound were resolved with an R-factor < 0.05, demonstrating SHELXL’s precision in handling complex substituents .
Biological Activity
The compound 2-fluoro-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide moiety linked to a benzothiazole derivative, which is further functionalized with a fluorine atom and a prop-2-enyl group. The molecular formula can be summarized as follows:
- Molecular Formula : C₁₅H₁₄F N₃ O₂ S
- Molecular Weight : 305.35 g/mol
This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole, including compounds similar to this compound, exhibit notable antimicrobial activity . For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain benzothiazole derivatives have MIC values ranging from 50 μg/mL to 100 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) have demonstrated:
- IC50 Values : The IC50 values for related compounds were reported in the low micromolar range (between 5 µM and 20 µM), indicating significant cytotoxicity against these cancer cell lines .
The biological activity of the compound may be attributed to its ability to inhibit key enzymes involved in cellular processes:
- Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of DNA gyrase and other topoisomerases, which are essential for DNA replication and transcription . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | 50 - 100 μg/mL | |
| Anticancer | MCF-7, HCT116 | 5 - 20 μM | |
| Enzyme Inhibition | DNA gyrase | Not specified |
Study 1: Antibacterial Efficacy
In a study published in MDPI, derivatives of benzothiazole were synthesized and tested for their antibacterial efficacy against various strains. The results indicated that modifications at the benzothiazole ring significantly enhanced antimicrobial potency .
Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of similar compounds on breast cancer cell lines. The study highlighted that specific substitutions on the benzothiazole moiety led to increased cytotoxicity and apoptosis induction in cancer cells .
Q & A
Q. What are the recommended methods for synthesizing 2-fluoro-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole core. Key steps include:
- Intermediate Preparation : Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the fluorine and propenyl groups.
- Cyclization : Employ dioxane ring formation via acid-catalyzed or thermal cyclization .
- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Optimization : Adjust catalysts (e.g., Pd(PPh₃)₄ for coupling) and solvent polarity to enhance yield. Monitor reaction progress via TLC or LC-MS.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be reported?
Methodological Answer: Essential techniques include:
- NMR Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks. For example, the benzamide carbonyl typically appears at ~168 ppm in -NMR .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1693 cm, C-F stretch at ~1100–1250 cm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
Q. How can researchers validate the crystal structure of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement and SHELXS for structure solution. Validate bond lengths/angles against the Cambridge Structural Database (CSD) .
- Mercury Software : Visualize and analyze packing interactions, hydrogen bonds, and π-π stacking. Generate simulated powder patterns to compare with experimental data .
Advanced Research Questions
Q. How can discrepancies between computational (DFT) and experimental structural data for this compound be resolved?
Methodological Answer:
- Basis Set Selection : Test hybrid functionals (e.g., B3LYP) with augmented basis sets (e.g., 6-311++G(d,p)) to improve accuracy for aromatic and heterocyclic systems .
- Conformational Sampling : Perform molecular dynamics simulations to identify dominant conformers in solution vs. solid state.
- Cross-Validation : Compare DFT-predicted IR/NMR spectra with experimental data; adjust solvation models (e.g., PCM) for better agreement .
Q. What strategies are recommended for resolving contradictions in spectroscopic or crystallographic data during structure elucidation?
Methodological Answer:
- Multi-Technique Validation : Overlay -NMR spectra with crystallographic torsion angles to confirm spatial arrangement of substituents .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling twinned crystals, which may arise from the compound’s fused heterocyclic system .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts) to explain unexpected packing motifs .
Q. How should researchers integrate theoretical frameworks into experimental design for studying this compound’s reactivity or biological activity?
Methodological Answer:
- Conceptual Framework : Link studies to established theories (e.g., frontier molecular orbital theory for electrophilic substitution reactions) .
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., benzothiazole-binding enzymes), guided by crystallographic data .
- Mechanistic Hypotheses : Formulate reaction pathways using DFT-computed transition states, then validate via kinetic isotope effects or trapping experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
